1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to changes in the receptor’s activity, potentially influencing numerous neurodegenerative and psychiatric conditions .
Biochemical Pathways
The compound’s interaction with α1-ARs affects the adrenergic signaling pathway . This pathway plays a significant role in various physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties influence its bioavailability . In silico docking and molecular dynamics simulations, along with ADME calculations, can help identify promising lead compounds .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its interaction with α1-ARs . By modulating the activity of these receptors, the compound can influence various cellular processes, potentially offering therapeutic benefits for various neurological conditions .
Preparation Methods
The synthesis of 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 2-ethoxyphenylpiperazine with propenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has shown that piperazine derivatives, including this compound, have potential therapeutic applications in treating neurological disorders and as potential anticancer agents.
Comparison with Similar Compounds
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also exhibit affinity for adrenergic receptors and have similar biological activities.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound is another piperazine derivative with potential therapeutic applications.
Piperazine-2-one: This compound shares structural similarities and is used in similar research applications.
Properties
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-15(18)17-11-9-16(10-12-17)13-7-5-6-8-14(13)19-4-2/h3,5-8H,1,4,9-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZCNKAQPWILTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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